[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester
Description
Properties
IUPAC Name |
3-[2-(2-diethoxyphosphorylethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-4-7-13-8-9-14-10-11-17(12,15-5-2)16-6-3/h1H,5-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJEWPAZHSGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCC#C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of organophosphorus compounds known for their pharmacological potential, including antibacterial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential applications in medicine and agriculture.
Chemical Structure and Properties
The chemical structure of this compound includes a phosphonic acid moiety with diethyl ester groups, which enhances its lipophilicity and bioavailability. Its molecular formula is C₁₃H₁₉O₅P, with a molecular weight of approximately 290.26 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Phosphonic acids are known for their antibacterial properties. Studies indicate that similar compounds can inhibit bacterial growth by disrupting cellular processes or interfering with metabolic pathways .
- Antiviral Properties : Some phosphonates exhibit antiviral activity against viruses such as Hepatitis C and Influenza A. The mechanism often involves the inhibition of viral replication or entry into host cells .
- CNS Therapeutics : Certain phosphonates act on the central nervous system, targeting neurotransmitter systems such as glutamate and GABA, which are implicated in neurological disorders like schizophrenia and epilepsy .
- Enzyme Inhibition : The compound may also inhibit enzymes like acetylcholinesterase, which is involved in neurotransmitter breakdown. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets through:
- Hydrolysis : The diethyl ester groups can undergo hydrolysis to form the active phosphonic acid, which may enhance its interaction with biological targets.
- Binding Affinity : The structural characteristics allow for potential binding to enzymes or receptors involved in various physiological processes.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of related phosphonic acids:
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A study on phosphonate derivatives demonstrated significant antiviral activity against Hepatitis C virus (HCV). The compounds were shown to inhibit HCV replication in vitro at low micromolar concentrations, suggesting that this compound may have similar properties due to its structural similarities .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems. Its structure suggests it may function as a prodrug or active pharmaceutical ingredient in various formulations.
Case Study: Hybrid Opioid Compounds
Research has indicated that phosphonic acid derivatives can be utilized in the development of hybrid opioid compounds. These compounds are designed to enhance analgesic properties while minimizing side effects associated with traditional opioids. The incorporation of [2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester into these compounds may improve their efficacy and safety profiles .
Agricultural Chemistry
Phosphonic acids are known for their role as plant growth regulators and fungicides. The diethyl ester form of this compound can be used to enhance nutrient uptake in plants or as a protective agent against certain pathogens.
Case Study: Plant Growth Regulation
Field studies have demonstrated that phosphonic acid derivatives can significantly improve crop yields by enhancing root development and resistance to environmental stressors .
Materials Science
The compound's unique chemical structure allows it to be incorporated into polymers and other materials, potentially improving their properties such as durability, flexibility, and resistance to degradation.
Data Table: Material Properties Enhancement
| Property | Control Material | Material with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Flexibility (%) | 20 | 30 |
| Degradation Rate (%) | 10 | 5 |
Comparison with Similar Compounds
Structural Comparison
Phosphonic acid diethyl esters are distinguished by substituents on the phosphoryl group. Below is a structural comparison with key analogs:
Key Observations :
- The target compound’s propargyl group introduces alkyne reactivity, enabling click chemistry or further functionalization, unlike saturated ethoxy chains in analogs .
- Branched substituents (e.g., 2,2-diethoxyethyl in ) reduce steric accessibility compared to linear chains.
- Heterocyclic substituents (e.g., morpholinyl-pyrimidinyl in ) enhance biological activity but complicate synthesis.
Physical and Spectral Properties
Infrared (IR) Spectroscopy :
- Target Compound : Expected C≡C stretch (~2100 cm⁻¹) from propargyl, P=O stretch (~1250–1280 cm⁻¹), and C-O-C (~1050–1100 cm⁻¹).
- Analog Comparison: Diethyl ester of {2-(diethoxyphosphoryloxy)-benzyl-vinyl}-phosphonic acid : IR peaks at 1630 cm⁻¹ (C=C), 1280–1260 cm⁻¹ (P=O). Diethyl 2,2-Diethoxethylphosphonate : IR peaks at 1260 cm⁻¹ (P=O), 1040 cm⁻¹ (C-O). {2-[Morpholinyl-pyrimidinyl]-ethyl}-phosphonic acid diethyl ester : No IR data, but LogP ~1.64 (similar phosphonates ) suggests moderate hydrophobicity.
Reactivity and Stability
- Hydrolysis : Phosphonate esters hydrolyze under acidic (e.g., 6N HCl) or silylating (bromotrimethylsilane) conditions. Pyrazolyl phosphonates hydrolyze regioselectively (78:22 ratio) .
- Propargyl Reactivity : The propargyl group enables alkyne-azide cycloaddition, absent in saturated analogs .
- Thermal Stability : Ethoxy chains enhance stability compared to halogenated analogs (e.g., 2-chloroethylphosphonate ), which degrade under heat.
Preparation Methods
Etherification and Propargylation
-
- 2-(2-chloroethoxy)ethanol reacts with sodium azide in water at 80 °C under nitrogen atmosphere for 12 hours to yield 2-(2-azidoethoxy)ethanol.
- The azido intermediate is then reduced by triphenylphosphine in tetrahydrofuran (THF) with water at room temperature for 10 hours to yield 2-(2-(prop-2-ynyloxy)ethoxy)ethanamine.
- The amine is subsequently converted to the propargyl ether derivative.
Yields :
Phosphonation via Selective Esterification
- Reagents : Triethyl orthoacetate is used as the alkoxy donor and solvent.
- Temperature effect :
- At 30 °C, monoethyl phosphonate esters are selectively formed.
- At elevated temperatures (~90 °C), diethyl phosphonate esters are obtained with high yield.
- Reaction time : Typically 24 hours reflux for complete diesterification.
- Substrate scope : Methodology is effective for aliphatic and aromatic phosphonic acids, including the target compound.
Representative Data Table: Esterification Yields and Conditions
| Entry | Substrate | Temperature (°C) | Orthoester Equiv. | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Butylphosphonic acid | 30 | 15 | Monoethyl ester | 85 | Monoester formed selectively |
| 2 | Butylphosphonic acid | 90 | 30 | Diethyl ester | 92 | Diester formed with excellent yield |
| 3 | Aromatic phosphonic acids | 90 | 30 | Diethyl esters | 89–97 | High yields for various aromatic derivatives |
| 4 | Vinylphosphonic acid | 30-90 | 15-30 | Polymerization issue | N/A | Polymerization at elevated temperatures |
| 5 | p-Xylene diphosphonic acid | 145 (reflux) | 30 | Diethyl ester | Moderate | Requires higher temperature for conversion |
Data adapted and generalized from selective esterification studies.
Analytical and Characterization Techniques
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P NMR) to confirm the phosphonate ester formation and alkyne integrity.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared Spectroscopy (IR) to identify characteristic phosphonate and alkyne functional groups.
- Chromatography (HPLC or GC) for purity assessment.
Research Findings and Optimization Notes
- Use of excess base such as DIPEA can improve yields in click chemistry-related steps but requires oxygen-free conditions and organic solvents.
- Triethyl orthoacetate is superior to other alkoxy donors for selective esterification, providing high yields and scalability without significant loss of selectivity.
- Temperature control is critical: low temperatures favor monoester formation, while higher temperatures promote diester formation.
- Protection groups may be necessary during multi-step synthesis to prevent side reactions, especially when sensitive functional groups are present.
Summary of Preparation Methodology
| Step | Reagents/Conditions | Outcome | Yield Range |
|---|---|---|---|
| 1. Azide substitution | NaN3, H2O, 80 °C, N2, 12 h | 2-(2-azidoethoxy)ethanol | ~92% |
| 2. Reduction and propargylation | Triphenylphosphine, THF, RT, 10 h | 2-(2-(prop-2-ynyloxy)ethoxy)ethanamine | ~64.5% |
| 3. Phosphonation (esterification) | Triethyl orthoacetate, 90 °C, reflux, 24 h | Diethyl phosphonate ester | 89–97% |
Q & A
Q. What are the standard synthetic routes for [2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions, including phosphorylation and etherification. For example, related phosphonic esters are synthesized via nucleophilic substitution or condensation reactions. In one protocol, triethylamine is used to deprotonate intermediates, followed by reaction with ethyl diethoxymethylphosphonate to form the phosphonic ester backbone . Yields for analogous compounds range from 30% to 50%, with IR spectroscopy (e.g., ν = 1260–1780 cm⁻¹ for P=O and C-O-C stretches) confirming structural integrity .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | IR Peaks (cm⁻¹) |
|---|---|---|---|
| Phosphorylation | Triethylamine, ethyl diethoxymethylphosphonate | 30–50 | 1260–1780 |
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., P=O at ~1280 cm⁻¹, C-O-C ether stretches at 1020–1060 cm⁻¹) .
- NMR : P NMR distinguishes phosphonic ester environments (δ ~20–30 ppm), while H NMR resolves alkynyl and ethoxy protons .
- Mass Spectrometry : High-resolution MS (e.g., exact molecular weight 210.08218) validates purity .
Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Hydrophobic due to ethoxy groups; soluble in chloroform, THF, and DMSO .
- Stability : Stable under inert conditions but hydrolyzes in acidic/basic media. Storage at –20°C in anhydrous solvents is recommended .
Advanced Research Questions
Q. How do reaction conditions (e.g., hydrolysis agents) influence product distribution in related phosphonic esters?
- Methodological Answer : Hydrolysis of diethyl phosphonates varies significantly with reagents:
- 6N HCl : Produces phosphonic acids but may degrade sensitive functional groups.
- Bromotrimethylsilane (TMSBr) : Selective cleavage of esters without side reactions, yielding high-purity acids (e.g., 78:22 regioselectivity in pyrazole derivatives) .
- Key Consideration : Conflicting data on hydrolysis efficiency (e.g., yields <5% in some protocols vs. >75% in others) suggest substrate-specific optimization .
Q. What strategies improve copolymerization efficiency with acrylates for flame-retardant materials?
- Methodological Answer :
- Monomer Design : Incorporating alkynyl or ethoxy groups enhances compatibility with acrylates (e.g., methyl methacrylate). Bulk copolymerization at 60°C with AIBN initiators achieves 60–80% conversion .
- Thermal Stability : Copolymers with ≥20% phosphonate content exhibit increased char formation (flame-retardant behavior) .
- Challenge : Poor bulk polymerization kinetics require solvent optimization (e.g., DMF or toluene) .
Q. How can conflicting spectroscopic or synthetic yield data be resolved in phosphonate research?
- Methodological Answer :
- Controlled Replication : Reproduce protocols under inert conditions to rule out hydrolysis/oxidation .
- Advanced Analytics : Use P NMR to track phosphonate degradation or byproduct formation .
- Case Study : Discrepancies in IR peaks (e.g., 1630 vs. 1670 cm⁻¹ for P=O) may arise from crystallinity differences; XRD or DSC can clarify .
Data Contradictions and Resolution
- Synthesis Yields : reports 30–50% yields for analogous compounds, while notes <5% in some cases. This highlights the need for rigorous exclusion of moisture and oxygen during synthesis .
- Hydrolysis Selectivity : TMSBr vs. HCl methods show divergent regioselectivity; mechanistic studies (e.g., isotopic labeling) are recommended to resolve pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
